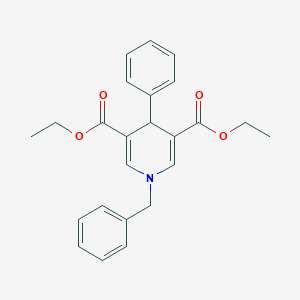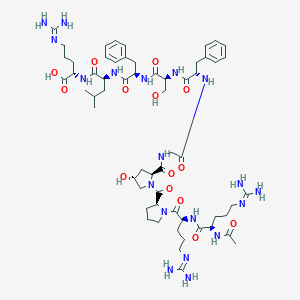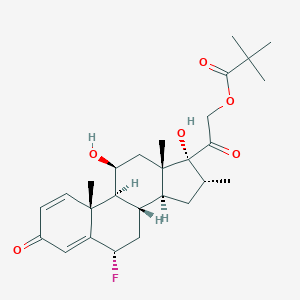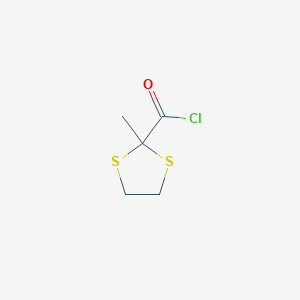
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
説明
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
The synthesis of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives is typically achieved using the Hantzsch reaction . This reaction is a four-component, one-pot synthesis that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia .Molecular Structure Analysis
The molecular structure of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is characterized by a total of 56 bonds. It includes 31 non-H bonds, 16 multiple bonds, 9 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 esters (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The electronic transition properties such as absorption wavelength (λ), excitation energy (E), and oscillator strength (f) were theoretically calculated using TD-DFT/B3LYP/6–311+G (d,p) basis level with ethanol as a solvent using the IEFPCM method .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 178-183 °C (lit.) and is soluble in organic solvents . The SMILES string for the compound isCCOC(=O)C1=C(C)NC(C)=C(C1)C(=O)OCC .
科学的研究の応用
Application 1: Electrochemical Oxidation Study
- Scientific Field: Electrochemistry
- Summary of Application: This compound was used to study the mechanism of electrochemical oxidation in ethanol/water solutions on a glassy carbon electrode .
- Methods of Application: The study involved the use of a glassy carbon electrode in ethanol/water solutions. The electrochemical oxidation of the compound was then observed .
- Results or Outcomes: The results of this study would provide insights into the electrochemical behavior of the compound, which could be useful in various applications, such as energy storage and conversion .
Application 2: Organocatalytic Reductive Amination and Conjugate Reduction
- Scientific Field: Organic Chemistry
- Summary of Application: This compound is used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
- Methods of Application: In these reactions, the compound serves as a hydrogen donor, facilitating the reduction of other compounds .
- Results or Outcomes: The use of this compound in these reactions can lead to the formation of various biologically active compounds, expanding the possibilities for drug discovery and development .
Safety And Hazards
While specific safety and hazard information for diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is not available, similar compounds like Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate are classified as Combustible Solids (Storage Class Code 11) and may cause skin irritation, serious eye irritation, and respiratory irritation .
特性
IUPAC Name |
diethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-3-28-23(26)20-16-25(15-18-11-7-5-8-12-18)17-21(24(27)29-4-2)22(20)19-13-9-6-10-14-19/h5-14,16-17,22H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFECBOWRGWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OCC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)





![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)






